Chlordiazepoxide Exhibits Significantly Lower Affinity for the Central Benzodiazepine Binding Site (TSPO) Compared to Diazepam
In a direct comparative radioligand binding assay, chlordiazepoxide demonstrates a markedly lower affinity for the central benzodiazepine binding site (TSPO) than diazepam. This is quantified by a higher inhibition constant (Ki) [1]. This lower affinity is a key differentiator in studies where selective, low-affinity modulation of this site is required.
| Evidence Dimension | Binding Affinity to Translocator Protein (TSPO) (Ki HABs) |
|---|---|
| Target Compound Data | 5,700 ± 1,270 nM |
| Comparator Or Baseline | Diazepam: 719 ± 169 nM |
| Quantified Difference | ~7.9-fold lower affinity |
| Conditions | Radioreceptor assay on human albumin binding sites (HABs). |
Why This Matters
This quantitative difference is critical for experimental models requiring a benzodiazepine with a distinct, lower-affinity binding profile to differentiate from higher-affinity analogs like diazepam.
- [1] PMC3421081. (2012). Table 1: Affinity of commonly-prescribed benzodiazepines for the TSPO. National Center for Biotechnology Information. View Source
